3-Methyl-2'-deoxyadenosine

DNA lesion chemistry glycosidic bond stability depurination kinetics

3-Methyl-2'-deoxyadenosine (also referred to as N3-methyl-2'-deoxyadenosine, MdA, or 3-Me-dA) is a synthetic, methylated purine 2'-deoxynucleoside with molecular formula C₁₁H₁₅N₅O₃ and molecular weight 265.27 g/mol. It is the 2'-deoxyribosyl analog of 3-methyladenosine, bearing a methyl group at the N3 position of the adenine base, a modification that confers profound chemical instability to the glycosidic bond.

Molecular Formula C11H15N5O3
Molecular Weight 265.27 g/mol
CAS No. 76227-25-3
Cat. No. B1221561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2'-deoxyadenosine
CAS76227-25-3
Synonyms2'-deoxy-3-methyladenosine
3-methyl-2'-deoxyadenosine
Molecular FormulaC11H15N5O3
Molecular Weight265.27 g/mol
Structural Identifiers
SMILESCN1C=NC(=N)C2=C1N(C=N2)C3CC(C(O3)CO)O
InChIInChI=1S/C11H15N5O3/c1-15-4-14-10(12)9-11(15)16(5-13-9)8-2-6(18)7(3-17)19-8/h4-8,12,17-18H,2-3H2,1H3/t6-,7+,8+/m0/s1
InChIKeyYUURLDZVDFJHRP-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2'-deoxyadenosine (CAS 76227-25-3) – A Critical Alkylated Nucleoside for DNA Damage and Repair Research


3-Methyl-2'-deoxyadenosine (also referred to as N3-methyl-2'-deoxyadenosine, MdA, or 3-Me-dA) is a synthetic, methylated purine 2'-deoxynucleoside with molecular formula C₁₁H₁₅N₅O₃ and molecular weight 265.27 g/mol . It is the 2'-deoxyribosyl analog of 3-methyladenosine, bearing a methyl group at the N3 position of the adenine base, a modification that confers profound chemical instability to the glycosidic bond [1]. The compound is primarily utilized as a model DNA lesion in studies of alkylation-induced DNA damage, repair enzymology, translesion synthesis, and chromatin biology, where its well-characterized depurination kinetics and biological recognition properties provide a quantifiable framework for experimental design.

Why 3-Methyl-2'-deoxyadenosine Cannot Be Replaced by Unmodified dA, 3-Methyladenosine, or N7-Methyl-dG in DNA Lesion Studies


3-Methyl-2'-deoxyadenosine (MdA) occupies a distinct position among alkylated nucleosides because the N3-methyl group in a 2'-deoxyribosyl context produces a uniquely labile glycosidic bond with a depurination half-life approximately 370 times shorter than that of the riboside analog 3-methyladenosine under identical acidic conditions [1], and 4–14 times faster than that of N7-methyl-2'-deoxyguanosine (MdG) in free duplex DNA at physiological pH [2]. Furthermore, unlike MdG, which does not block replication, MdA acts as a strong block to replicative DNA polymerases while being selectively bypassed by specialized translesion synthesis polymerases [3]. The compound also forms reversible DNA–protein cross-links with histone proteins in chromatin contexts, a property that differs qualitatively from MdG in terms of cross-link chemistry and persistence [2]. Consequently, substitution with the riboside (3-methyladenosine), with other alkylated deoxynucleosides (e.g., N6-methyl-dA, O⁶-methyl-dG), or with unmodified 2'-deoxyadenosine will yield quantitatively divergent depurination kinetics, polymerase processing outcomes, and protein-adduct profiles, undermining the validity of DNA damage and repair studies.

3-Methyl-2'-deoxyadenosine (CAS 76227-25-3) – Quantitative Differentiation Evidence vs. Comparator Nucleosides


2'-Deoxy Modification Accelerates Glycosidic Bond Cleavage 370-Fold Relative to the Riboside 3-Methyladenosine

Direct head-to-head comparison demonstrates that the 2'-deoxyribosyl analog 3-methyl-2'-deoxyadenosine (3b·TsOH) undergoes acid-catalyzed depurination 370 times faster than the corresponding ribosyl analog 3-methyladenosine (3a·TsOH). At pH 3.34 and 25 °C, the half-life of 3b·TsOH is 2.7 min, while that of 3a·TsOH is 1010 min [1]. This dramatic difference is solely attributable to the absence of the 2'-hydroxyl group in the deoxyribosyl form, which normally exerts a stabilizing effect on the glycosidic bond through intramolecular interactions.

DNA lesion chemistry glycosidic bond stability depurination kinetics

N3-Methyl-dA Depurinates 4–14 Times Faster Than N7-Methyl-dG in Free Duplex DNA

In free duplex DNA, the depurination half-life of 3-methyl-2'-deoxyadenosine (MdA) is 18.8–24.4 h (k_Hyd = 8.0–10.7 × 10⁻⁶ s⁻¹), compared with 87–338 h reported for N7-methyl-2'-deoxyguanosine (MdG), representing an approximately 4- to 14-fold faster rate of spontaneous abasic site generation [1]. The study also demonstrated that within nucleosome core particles, MdA depurination is suppressed up to 3.6-fold, but the lesion's intrinsic lability remains higher than that of MdG in all chromatin contexts examined.

DNA alkylation adducts abasic site formation chromatin damage

3-Methyl Lesion Selectively Blocks Replicative DNA Polymerases While Permitting Translesion Synthesis Bypass

Using a chemically stabilized 3-deaza analog (3dMeA) of 3-methyl-2'-deoxyadenosine incorporated into synthetic oligonucleotide templates, Plosky et al. demonstrated that the 3-methyl lesion completely blocks DNA synthesis by human replicative polymerases α (Pol α) and δ (Pol δ), whereas human Y-family translesion synthesis polymerases η (Pol η), ι (Pol ι), and κ (Pol κ), as well as Saccharomyces cerevisiae Pol η, are capable of bypassing the lesion [1]. The bypass efficiencies and fidelities vary among the TLS polymerases, with Pol η and Pol κ showing the most robust bypass. In contrast, undamaged control templates are efficiently replicated by all polymerases. The 3-deaza analog was specifically developed because the natural 3-methyl-2'-deoxyadenosine is too unstable for solid-phase oligonucleotide synthesis and long-term in vitro assays, underscoring the unique handling requirements of the native compound [1].

translesion DNA synthesis DNA polymerase specificity cytotoxic DNA lesion

MdA Forms Reversible DNA–Protein Cross-Links with Histones, with Kinetics and Sequence Preferences Distinct from MdG

Within nucleosome core particles (NCPs), 3-methyl-2'-deoxyadenosine (MdA) forms reversible DNA–protein cross-links (DPCs) with histone proteins. Yang et al. reported that DPCMdA levels decrease significantly over time and are progressively replaced by DPCs involving the abasic site (AP) derived from MdA hydrolysis, indicating that the cross-links are reversible and that AP formation outcompetes cross-link re-formation over time [1]. This behavior differs from that of MdG, for which DPC formation occurs through attack at the C8 position in the major groove, whereas MdA reacts at the C2 position in the minor groove. The NCP environment suppresses MdA depurination (relative half-lives of 1.6–3.6, depending on position), but the magnitude of suppression and the contribution of individual histone tails differ from those observed for MdG at comparable positions [1].

DNA-protein cross-links nucleosome core particle chromatin biochemistry

3-Methyl-2'-deoxyadenosine (CAS 76227-25-3) – Optimal Application Scenarios Driven by Quantitative Differentiation


Kinetic Studies of Abasic Site Formation in DNA Damage and Repair Research

The 370-fold acceleration of glycosidic bond cleavage of 3-methyl-2'-deoxyadenosine relative to its riboside analog, and its 4–14-fold faster depurination rate compared to N7-methyl-dG, make it the preferred lesion for time-resolved studies of abasic site formation, AP endonuclease processing, and BER pathway reconstitution. The well-characterized rate constants (k_Hyd = 8.0–10.7 × 10⁻⁶ s⁻¹ in free DNA) [1] enable precise kinetic modeling and allow experiments to be completed within practical timeframes without the confounding effects of prolonged incubation.

Translesion Synthesis Polymerase Specificity and Fidelity Assays

Because 3-methyl-2'-deoxyadenosine forms a complete block to replicative polymerases (Pol α and Pol δ) but is selectively bypassed by Y-family TLS polymerases (Pol η, ι, κ) [2], it serves as an ideal defined substrate for dissecting TLS polymerase specificity, measuring bypass fidelity, and screening small-molecule inhibitors of translesion synthesis. For applications requiring chemically stable oligonucleotide substrates, the 3-deaza-3-methyl analog (3dMeA, CAS 515815-12-0) is recommended; however, the native 3-methyl-2'-deoxyadenosine remains the reference standard for validating that the 3-deaza substitution does not alter the biological readout.

Chromatin Context-Dependent DNA Lesion Processing and DNA–Protein Cross-Link Analysis

The unique property of 3-methyl-2'-deoxyadenosine to form reversible, minor-groove-directed DNA–protein cross-links with histone proteins in nucleosome core particles, with kinetics distinct from those of N7-methyl-dG [1], makes this compound essential for investigating how chromatin architecture modulates DNA damage processing. Researchers studying DPC repair mechanisms, histone tail contributions to lesion accessibility, or the interplay between lesion lability and protein adduct formation in chromatin should prioritize 3-methyl-2'-deoxyadenosine over other alkylated nucleosides.

DNA Repair Enzyme Substrate Profiling and Inhibitor Screening

3-Methyl-2'-deoxyadenosine is a well-established substrate for Escherichia coli AlkA (3-methyladenine DNA glycosylase II) [3] and human alkyladenine DNA glycosylase (AAG/MPG), enabling its use in glycosylase activity assays, enzyme kinetics determinations, and high-throughput inhibitor screens. Its distinct recognition by the base excision repair machinery, coupled with its rapid spontaneous depurination, allows investigators to distinguish between enzyme-catalyzed and spontaneous lesion processing, a critical control that cannot be achieved with more stable lesions.

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